N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide
Description
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by:
- A hydroxy group at the 2-position of the propyl chain.
- A methylsulfanyl (SCH₃) group at the 3-position of the propyl chain.
- A 3-methoxyphenoxy substituent on the acetamide backbone.
Its structural complexity necessitates specialized synthetic routes, likely involving protective group strategies for the hydroxy and sulfur-containing moieties .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(17,10-20-3)9-15-13(16)8-19-12-6-4-5-11(7-12)18-2/h4-7,17H,8-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZJGZKLZNGRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC(=C1)OC)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent-Based Comparisons
Table 1: Key Substituent Differences Among Acetamide Analogs
Key Observations :
- Hydrogen Bonding : The target compound’s hydroxy group enables stronger intermolecular hydrogen bonding compared to alachlor or 40004, which may enhance crystalline stability or solubility in polar solvents .
- Electronic Effects: The 3-methoxyphenoxy group provides electron-donating resonance effects, contrasting with electron-withdrawing groups (e.g., chloro in alachlor), which could modulate reactivity in synthetic or degradation pathways .
Key Observations :
- The hydroxy and methylsulfanyl groups in the target compound likely require orthogonal protective strategies (e.g., silyl ethers for hydroxy, thioethers for SCH₃) to prevent side reactions during synthesis .
Hypothetical Data Based on Substituent Trends :
- Solubility : Moderate aqueous solubility due to hydroxy and methoxy groups, but lower than purely polar analogs (e.g., 40005).
- Bioactivity : Methylsulfanyl groups are associated with pesticidal activity (e.g., dimethenamid in ), suggesting possible herbicidal or antifungal applications .
- Stability : The hydroxy group may render the compound susceptible to oxidation, whereas the SCH₃ group could enhance resistance to enzymatic degradation compared to thioether-free analogs .
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